Antibacterial agent 129

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

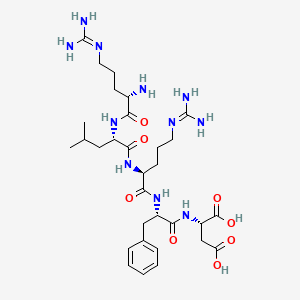

Antibacterial agent 129 is a novel hybrid peptide combining sequences from human cathelicidin LL-37 and human beta-defensin 129. This compound has shown significant potential in combating antibiotic-resistant pathogens, making it a promising candidate in the fight against multi-drug resistant bacteria .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 129 involves the fusion of the amino acid sequences from LL-37 and beta-defensin 129. The gene sequence is commercially synthesized and cloned into an expression vector, such as pET-28a. The recombinant protein is then expressed in Escherichia coli BL21-gold (DE3) strain .

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale fermentation processes using genetically engineered E. coli strains. The expressed protein is purified using affinity chromatography techniques, such as Ni-NTA column chromatography, to obtain high yields of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Antibacterial agent 129 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.

Common Reagents and Conditions:

Reagents: Amino acids, expression vectors, E. coli strains, Ni-NTA resin.

Conditions: Optimal expression conditions include maintaining the E.

Major Products: The major product of these reactions is the hybrid peptide LL-37/hBD-129, which exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Wissenschaftliche Forschungsanwendungen

Antibacterial agent 129 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and protein expression techniques.

Biology: Investigated for its role in innate immunity and its interaction with bacterial membranes.

Industry: Incorporated into biomedical materials, such as hydrogels, for enhanced antimicrobial properties.

Wirkmechanismus

Antibacterial agent 129 exerts its effects by disrupting bacterial cell membranes. The cationic nature of the peptide allows it to interact with the negatively charged components of bacterial membranes, leading to membrane destabilization and cell lysis. This mechanism is effective against a broad spectrum of bacteria, including drug-resistant strains .

Vergleich Mit ähnlichen Verbindungen

Human Cathelicidin LL-37: A naturally occurring antimicrobial peptide with broad-spectrum activity.

Human Beta-Defensin 129: Another antimicrobial peptide with activity against various pathogens.

Comparison: Antibacterial agent 129 is unique in that it combines the properties of both LL-37 and beta-defensin 129, resulting in enhanced antimicrobial activity and reduced cellular toxicity. This hybrid peptide shows greater efficacy in disrupting bacterial membranes compared to its individual components .

Eigenschaften

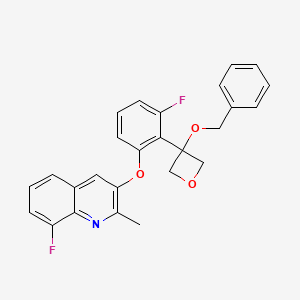

Molekularformel |

C26H21F2NO3 |

|---|---|

Molekulargewicht |

433.4 g/mol |

IUPAC-Name |

8-fluoro-3-[3-fluoro-2-(3-phenylmethoxyoxetan-3-yl)phenoxy]-2-methylquinoline |

InChI |

InChI=1S/C26H21F2NO3/c1-17-23(13-19-9-5-11-21(28)25(19)29-17)32-22-12-6-10-20(27)24(22)26(15-30-16-26)31-14-18-7-3-2-4-8-18/h2-13H,14-16H2,1H3 |

InChI-Schlüssel |

SOIJITGIOLNHEJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C2C=CC=C(C2=N1)F)OC3=C(C(=CC=C3)F)C4(COC4)OCC5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-N-[(2S)-1-[(4-carbamimidoylphenyl)methylamino]-4-(diaminomethylideneamino)oxy-1-oxobutan-2-yl]-2-[[(2S)-2-[[2-[4-[(diaminomethylideneamino)methyl]phenyl]acetyl]amino]-4-(diaminomethylideneamino)oxybutanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12395342.png)

![3-[2-[(1E,3E,5E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B12395390.png)

![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12395406.png)

![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395409.png)

![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12395455.png)